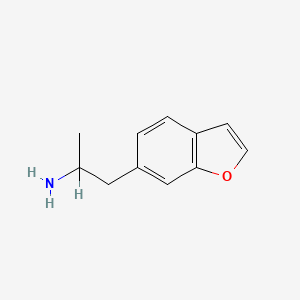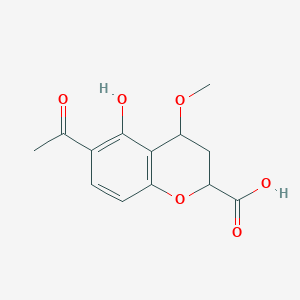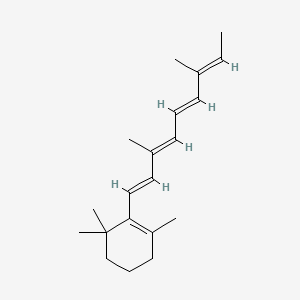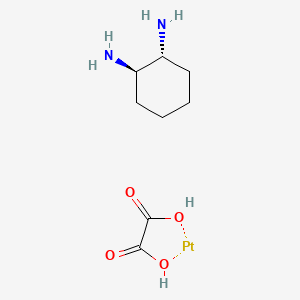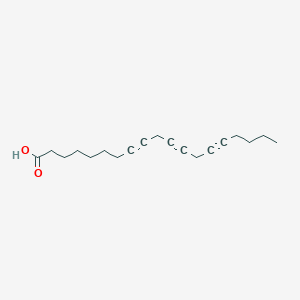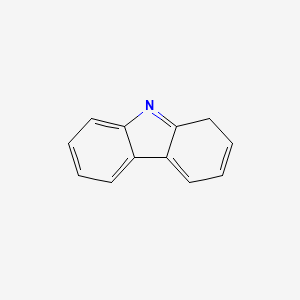
1H-carbazole
Descripción general
Descripción
1H-Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its stability and unique electronic properties, making it a valuable component in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Carbazole can be synthesized through several methods, including:
Buchwald-Hartwig Amination: This method involves the coupling of 2-amino-2’-halobiphenyls with palladium catalysts to form the carbazole framework.
Dehydrogenative C-H/N-H Coupling: This process uses 2-amino-biphenyls to form carbazoles through oxidative amination.
Suzuki Cross-Coupling and Cadogan Cyclization: This one-pot synthesis involves sequential C-C and C-N bond formation using commercially available starting materials.
Industrial Production Methods: Industrial production of this compound often employs the Cadogan synthesis, which involves the cyclization of diarylamines under reductive conditions. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
1H-Carbazole undergoes various chemical reactions, including:
Oxidation: Carbazole can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Nitrocarbazole, halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
1H-Carbazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-carbazole and its derivatives involves interaction with various molecular targets and pathways:
Anticancer Activity: Carbazole derivatives can reactivate the P53 molecular signaling pathway, leading to apoptosis in cancer cells.
Anti-inflammatory Activity: Inhibition of the p38 mitogen-activated protein kinase signaling pathway, preventing the conversion of DAXX protein into ASK-1.
Neuroprotective Activity: Modulation of the AKT molecular signaling pathway, enhancing protein phosphatase activity in the brain.
Comparación Con Compuestos Similares
1H-Carbazole is unique compared to other similar compounds due to its versatile electronic properties and stability. Similar compounds include:
Indole: Another nitrogen-containing heterocycle, but with a different ring structure.
Pyrrole: A simpler nitrogen-containing five-membered ring without fused benzene rings.
Benzofuran: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.
Uniqueness: this compound’s tricyclic structure and nitrogen atom confer unique electronic properties, making it highly valuable in optoelectronic applications .
Propiedades
IUPAC Name |
1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWECJWSGWVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C1=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429534 | |
| Record name | 1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-57-5 | |
| Record name | 1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


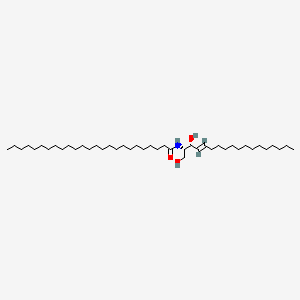
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
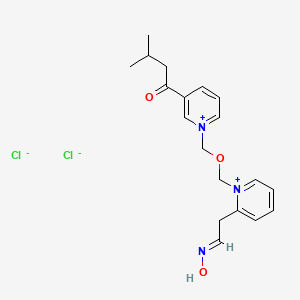
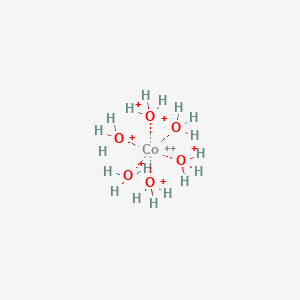
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)
